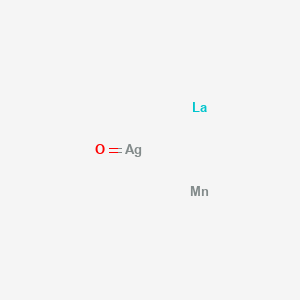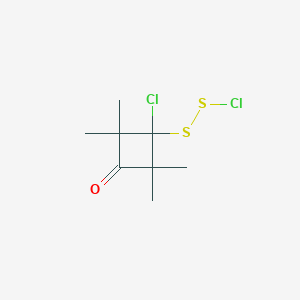![molecular formula C17H13NS B15167295 5-[(2-Phenylethenyl)sulfanyl]quinoline CAS No. 609844-30-6](/img/structure/B15167295.png)
5-[(2-Phenylethenyl)sulfanyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Phenylethenyl)sulfanyl]quinoline is an organic compound with the molecular formula C17H13NS. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a quinoline core substituted with a phenylethenyl sulfanyl group. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Métodos De Preparación
The synthesis of 5-[(2-Phenylethenyl)sulfanyl]quinoline can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction typically involves the coupling of a boronic acid or ester with a halogenated quinoline derivative in the presence of a palladium catalyst and a base.
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. Green and sustainable synthesis methods, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts, are also being explored to minimize environmental impact .
Análisis De Reacciones Químicas
5-[(2-Phenylethenyl)sulfanyl]quinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-[(2-Phenylethenyl)sulfanyl]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-[(2-Phenylethenyl)sulfanyl]quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
5-[(2-Phenylethenyl)sulfanyl]quinoline can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its wide range of applications.
2-Phenylethylquinoline: A similar compound with a phenylethyl group instead of a phenylethenyl group.
5-[(2-Phenylethenyl)thio]quinoline: A closely related compound with a thioether linkage instead of a sulfanyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
609844-30-6 |
|---|---|
Fórmula molecular |
C17H13NS |
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
5-(2-phenylethenylsulfanyl)quinoline |
InChI |
InChI=1S/C17H13NS/c1-2-6-14(7-3-1)11-13-19-17-10-4-9-16-15(17)8-5-12-18-16/h1-13H |
Clave InChI |
JVUMNTNWHGYQMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CSC2=CC=CC3=C2C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


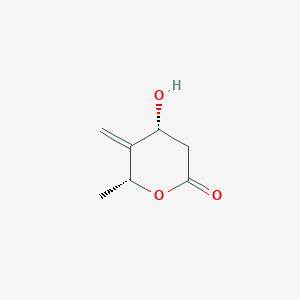
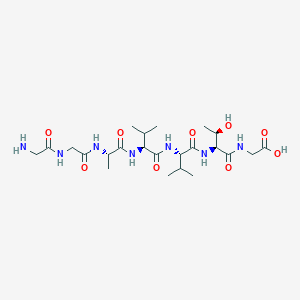
![5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15167218.png)
![4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15167220.png)

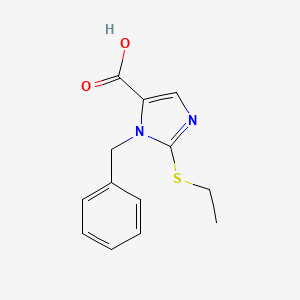
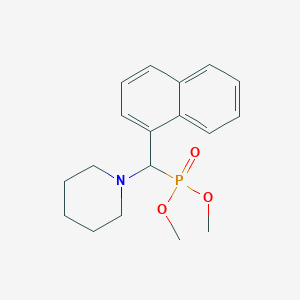
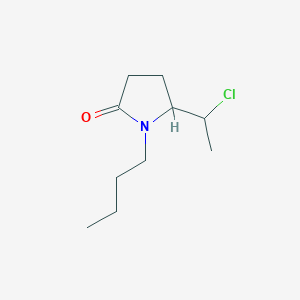
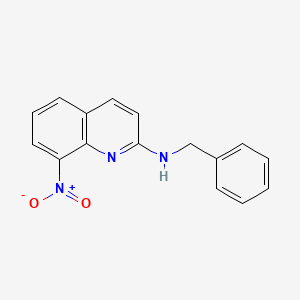
![N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B15167286.png)
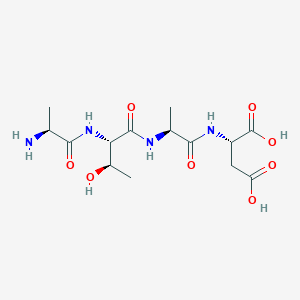
![Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate](/img/structure/B15167301.png)
